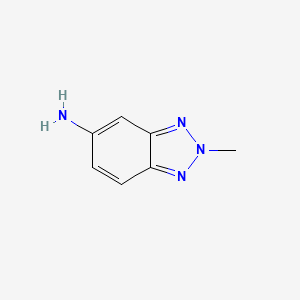

2-methyl-2H-1,2,3-benzotriazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzotriazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-9-6-3-2-5(8)4-7(6)10-11/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOVZBKVDAMSEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C2C=CC(=CC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301559 | |

| Record name | 2-Methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89852-83-5 | |

| Record name | 2-Methyl-2H-benzotriazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89852-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2H-benzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Benzotriazole Frameworks in Organic Synthesis and Medicinal Chemistry

The benzotriazole (B28993) framework is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.gov This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a triazole ring, is a versatile scaffold for developing new therapeutic agents. nih.govgsconlinepress.com Its significance stems from several key attributes. The fused benzene ring provides a larger conjugated system capable of engaging in π-π stacking interactions, while the three nitrogen atoms can act as hydrogen bond donors or acceptors. These features facilitate binding to various enzymes and receptors within biological systems, leading to a broad spectrum of biological activities.

In organic synthesis, benzotriazole is a highly versatile synthetic auxiliary. nih.gov It can function as a good leaving group and is used in N-acylation reactions to form stable, easy-to-handle acylating agents. nih.gov This utility extends to the synthesis of peptides and other complex organic molecules. nbinno.comgsconlinepress.com The incorporation of the benzotriazole nucleus is a common strategy in drug discovery, with its derivatives showing promise in addressing a multitude of health challenges. gsconlinepress.comgsconlinepress.com

| Reported Pharmacological Activities of Benzotriazole Derivatives |

| Antibacterial gsconlinepress.comjocpr.com |

| Antifungal gsconlinepress.comjocpr.com |

| Antiviral jocpr.com |

| Anticancer researchgate.net |

| Anti-inflammatory gsconlinepress.comjocpr.com |

| Analgesic gsconlinepress.comjocpr.com |

| Antioxidant gsconlinepress.comgsconlinepress.com |

| Antiprotozoal nih.govgsconlinepress.com |

| Antihypertensive jocpr.com |

Distinctive Features of 2 Substituted Benzotriazoles Within the Azole Class

N-substituted benzotriazoles can exist as two distinct isomers: 1-substituted and 2-substituted, which are typically in equilibrium. gsconlinepress.comufl.edu The position of the substituent on the triazole ring significantly influences the molecule's electronic and steric properties. 2-Methyl-2H-1,2,3-benzotriazol-5-amine is an example of a 2-substituted isomer.

The methyl group at the 2-position (N2) alters the electronic distribution within the heterocyclic ring system compared to its N1 counterpart or the unsubstituted parent molecule. This substitution pattern can impact the molecule's reactivity in subsequent chemical transformations and its binding affinity for biological targets. While the 1-substituted isomer is often the dominant form in solid and solution phases, the energy difference between the two isomers is minimal, and the proportion of the 2-substituted tautomer can increase in the gas phase. gsconlinepress.com Research into various 2-substituted benzotriazoles, such as 2-(2´-hydroxyaryl)benzotriazoles, has demonstrated their potential as UV-filters, highlighting how substitution at the N2 position can be tailored for specific material science applications. mdpi.com The specific placement of the substituent is a critical design element in the synthesis of benzotriazole (B28993) derivatives for targeted applications in both medicinal chemistry and organic synthesis. acs.org

Overview of Research Trajectories for 2 Methyl 2h 1,2,3 Benzotriazol 5 Amine and Its Derivatives

Established Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a linear sequence of reactions, commencing with the formation of the benzotriazole core, followed by functional group manipulations to install the desired methyl and amino substituents at the correct positions.

Precursor Selection and Cyclization Approaches for Benzotriazole Ring Formation

The foundational step in the synthesis of benzotriazoles is the diazotization of an appropriately substituted o-phenylenediamine (B120857). ijariie.comgsconlinepress.com For the synthesis of the target molecule, a common and logical starting material is 4-nitro-1,2-phenylenediamine . The presence of the nitro group at the 4-position of the diamine precursor ultimately directs the resulting amino group to the 5-position of the benzotriazole ring.

The cyclization is typically effected by treating the o-phenylenediamine derivative with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral or organic acid, such as hydrochloric acid or acetic acid. ijariie.comgsconlinepress.com The reaction proceeds through the diazotization of one of the amino groups to form a diazonium salt, which then undergoes intramolecular cyclization by attacking the adjacent amino group to form the triazole ring. This process yields 5-nitro-1H-benzotriazole .

Table 1: Typical Reaction Conditions for the Formation of 5-Nitro-1H-benzotriazole

| Precursor | Reagents | Solvent | Temperature | Yield |

| 4-nitro-1,2-phenylenediamine | Sodium Nitrite, Acetic Acid/Water | Water/Acetic Acid | 0-5 °C | High |

| 4-nitro-1,2-phenylenediamine | Sodium Nitrite, Hydrochloric Acid/Water | Water | Low temperatures | Good |

Note: Yields are generally reported as good to high, though specific percentages can vary based on the exact reaction conditions and scale.

Strategic Introduction of Methyl and Amino Substituents

With the 5-nitro-1H-benzotriazole scaffold in hand, the next steps involve the introduction of the methyl group at the N-2 position and the conversion of the nitro group to an amino group. The order of these transformations is a key strategic consideration.

A common approach involves the methylation of 5-nitro-1H-benzotriazole first. The direct methylation of benzotriazoles is known to produce a mixture of N-1 and N-2 alkylated isomers, with the N-1 isomer often being the major product under many conditions. However, the regioselectivity can be influenced by the choice of alkylating agent, solvent, and base. For the synthesis of the target compound, a methylating agent such as dimethyl sulfate (B86663) or methyl iodide is employed in the presence of a base. The desired 2-methyl-5-nitro-2H-1,2,3-benzotriazole must then be separated from the isomeric 1-methyl-5-nitro-1H-1,2,3-benzotriazole and 1-methyl-6-nitro-1H-1,2,3-benzotriazole .

The final step is the reduction of the nitro group of 2-methyl-5-nitro-2H-1,2,3-benzotriazole to the corresponding amine. This transformation is a standard procedure in organic synthesis and can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or chemical reduction with reagents such as tin(II) chloride in hydrochloric acid or sodium dithionite. This reduction yields the final product, This compound .

Table 2: Summary of the Synthetic Sequence

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-nitro-1,2-phenylenediamine | NaNO₂, Acid (e.g., Acetic Acid), Water, 0-5 °C | 5-nitro-1H-benzotriazole |

| 2 | 5-nitro-1H-benzotriazole | Methylating agent (e.g., Dimethyl sulfate), Base, Solvent; followed by separation | 2-methyl-5-nitro-2H-1,2,3-benzotriazole |

| 3 | 2-methyl-5-nitro-2H-1,2,3-benzotriazole | Reducing agent (e.g., H₂/Pd-C or SnCl₂/HCl) | This compound |

Historical Development of Preparative Procedures

Regioselective Synthesis of N-2-Substituted Benzotriazoles

The regioselective functionalization of the benzotriazole ring, particularly at the N-2 position, is a significant challenge in the synthesis of this class of compounds. The inherent tautomerism of the benzotriazole ring system often leads to mixtures of N-1 and N-2 substituted products.

Challenges in Direct N-2-Substitution Chemistry

Direct alkylation or arylation of unsubstituted or monosubstituted benzotriazoles typically yields a mixture of N-1 and N-2 isomers. The N-1 isomer is often the thermodynamically more stable product and is frequently formed in a higher proportion. Achieving high selectivity for the N-2 position often requires specific strategies to overcome this inherent preference. Steric and electronic factors of both the benzotriazole substrate and the electrophile play a crucial role in determining the regiochemical outcome. For instance, bulky substituents on the benzotriazole ring or the electrophile can influence the site of attack.

Exploration of Indirect and Advanced N-2-Arylation Techniques

To address the challenge of regioselectivity, a number of indirect and advanced synthetic methods have been developed to favor the formation of N-2-substituted benzotriazoles. These methods often employ transition metal catalysis or involve multi-step sequences.

Transition Metal-Catalyzed N-2-Arylation:

Recent advances have demonstrated that the choice of metal catalyst and ligand can exert significant control over the regioselectivity of N-arylation. For instance, palladium-catalyzed N-arylation of 1,2,3-triazoles with a bulky biaryl phosphine (B1218219) ligand has been shown to provide excellent N-2 selectivity. nih.gov Similarly, rhodium-catalyzed reactions have been developed for the highly regioselective N-2-arylation of benzotriazoles using diazonaphthoquinone as a coupling partner. chemrxiv.orgresearchgate.net These methods offer a direct and efficient route to N-2-aryl benzotriazoles, which are valuable intermediates in various fields.

Table 3: Examples of Advanced N-2-Substitution Methods

| Method | Catalyst/Reagents | Substrate | Product Type | Key Feature |

| Palladium-Catalyzed Arylation | Pd₂(dba)₃, Bulky Biaryl Phosphine Ligand | 1,2,3-Triazoles | N-2-Aryl-1,2,3-triazoles | High N-2 selectivity |

| Rhodium-Catalyzed Arylation | Rh(II) catalyst, Diazonaphthoquinone | Benzotriazoles | N-2-Arylbenzotriazoles | Excellent regioselectivity for the N-2 position |

| Metal-Free O-Arylation and Rearrangement | Diaryliodonium salts, Base | N-Hydroxybenzotriazoles | N-(2-Hydroxyaryl)benzotriazoles | Indirect method involving N-O bond cleavage |

Indirect Methods:

Indirect approaches to N-2-substituted benzotriazoles have also been explored. One such strategy involves the O-arylation of N-hydroxybenzotriazoles with diaryliodonium salts, followed by a rearrangement that leads to the formation of N-(2-hydroxyaryl)benzotriazoles. researchgate.net This method circumvents the direct N-arylation of the triazole ring and provides a pathway to specific N-2-substituted products.

These advanced methodologies highlight the ongoing efforts to develop more precise and efficient ways to synthesize N-2-substituted benzotriazoles, which are important scaffolds in medicinal chemistry and materials science.

Optimization of Reaction Conditions and Process Efficiency

The synthesis of the core benzotriazole structure typically involves the diazotization of an o-phenylenediamine derivative followed by an intramolecular cyclization. For this compound, a plausible precursor would be 4-methylamino-1,2-phenylenediamine or 4-amino-N-methyl-1,2-phenylenediamine, though the most common route involves the cyclization of 4-amino-1,2-phenylenediamine to form benzotriazol-5-amine, followed by a regioselective methylation step.

Key parameters for optimization in the initial cyclization step include temperature, pH, and the rate of addition of the diazotizing agent (e.g., sodium nitrite). Traditional diazotization reactions are often conducted at low temperatures (0–5 °C) to ensure the stability of the intermediate diazonium salt and minimize side reactions. However, for industrial applications, processes have been developed that run the entire reaction at elevated temperatures (50 °C to reflux), which can offer better control, improved safety, and higher yields. google.com The pH of the reaction, typically controlled with acids like acetic or sulfuric acid, is crucial as it influences both the formation of the diazonium salt and the subsequent cyclization rate. stackexchange.com

The subsequent N-methylation of benzotriazol-5-amine presents a significant challenge in process efficiency due to the potential for forming multiple isomers (N1, N2, and N3 alkylation). Optimizing the regioselectivity to favor the desired 2-methyl isomer is paramount. This is typically achieved by carefully selecting the methylating agent, solvent, base, and temperature.

Catalyst-Free and One-Pot Synthetic Protocols

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of process efficiency, cost-effectiveness, and waste reduction. bohrium.com The foundational synthesis of the benzotriazole ring from o-phenylenediamine and sodium nitrite in an acidic medium is a classic example of a catalyst-free, one-pot reaction. stackexchange.comijariie.com

The mechanism proceeds through the in-situ formation of nitrous acid, which diazotizes one of the amino groups to form an ortho-amino diazonium salt. stackexchange.com This intermediate is unstable and rapidly undergoes intramolecular cyclization by capturing the adjacent amino group, leading to the stable benzotriazole ring. stackexchange.com This process avoids the need for metal catalysts and simplifies the workup procedure.

Researchers have extended this one-pot approach to synthesize N-alkylated benzotriazoles directly. For instance, N-alkyl-o-phenylenediamines can be subjected to diazotization and subsequent in-situ intramolecular cyclization to afford N1-alkylated benzotriazoles in high yields. While this specific protocol favors the N1 isomer, it highlights the potential for developing one-pot methodologies for various isomers. Such protocols eliminate the need to isolate and purify potentially hazardous intermediates, aligning with the principles of green chemistry. bohrium.comnih.gov

Table 1: Illustrative One-Pot Protocol for N-Substituted Benzotriazoles

| Step | Procedure | Purpose |

|---|---|---|

| 1 | A substituted o-phenylenediamine is dissolved in an appropriate solvent (e.g., aqueous acetic acid). | Preparation of the starting material solution. |

| 2 | The solution is cooled to a specific temperature (e.g., 15°C). | Control of the initial reaction rate. |

| 3 | An aqueous solution of sodium nitrite is added gradually to the stirred mixture. | In-situ generation of nitrous acid for diazotization. |

| 4 | The reaction temperature is allowed to rise and then held for a set period. | Promotes the intramolecular cyclization to form the triazole ring. |

| 5 | The mixture is cooled, and the product is isolated by filtration. | Precipitation and collection of the crude benzotriazole derivative. |

This table represents a generalized procedure based on common laboratory syntheses of benzotriazoles. ijariie.com

Applications of Microwave-Assisted Synthesis in Benzotriazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and dramatically reduced reaction times. nih.govmdpi.com This technology utilizes microwave energy to directly and uniformly heat the reactants and solvent, a process known as dielectric heating. nih.gov In the context of benzotriazole chemistry, microwave irradiation has been successfully applied to various synthetic steps, including cyclizations and substitutions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzotriazole Derivatives

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Substituted Benzotriazole Amide | Conventional (Reflux) | 3 - 4.5 hours | 65 - 72% | nih.govresearchgate.net |

| Microwave (180 W) | 4 - 6.5 minutes | 83 - 93% | nih.govresearchgate.net | |

| 5-Substituted Benzotriazole Alkyl Amine | Conventional (Reflux) | 3 hours | 35% | nih.govresearchgate.net |

| Microwave (300 W) | 11.3 minutes | 47% | nih.govresearchgate.net | |

| 1-Alkylamino Substituted Benzotriazole | Conventional (Reflux) | 6 hours | 65% | nih.govresearchgate.net |

| Microwave (180 W) | 4.3 minutes | 75% | nih.govresearchgate.net |

Data compiled from studies on various substituted benzotriazoles to illustrate the general advantages of microwave-assisted synthesis. nih.govresearchgate.netresearchgate.net

Industrial Scale Synthesis Considerations and Advances

Translating the synthesis of benzotriazoles from the laboratory to an industrial scale introduces several critical considerations related to safety, cost, efficiency, and environmental impact. The diazotization of o-phenylenediamines is a highly exothermic reaction, which poses a significant safety risk on a large scale if not properly controlled. Industrial processes must incorporate robust thermal management systems to dissipate heat and prevent runaway reactions.

Patents for the industrial production of benzotriazole describe process improvements aimed at enhancing safety and yield. One significant advance involves carrying out the reaction at elevated temperatures (e.g., 50-60 °C) from the start, rather than initiating it at low temperatures. google.com This approach allows for a more controlled, gradual reaction rate by carefully managing the addition of reagents, thereby avoiding the rapid and vigorous temperature spike associated with older batch processes. google.com This method not only improves safety but has been shown to increase product yields to over 90%. google.com

Furthermore, industrial-scale operations focus on minimizing waste and maximizing atom economy. This includes optimizing solvent use, recycling catalysts where applicable, and developing continuous flow processes. google.com Continuous manufacturing, where reactants are continuously fed into a reactor and the product is continuously removed, offers superior heat management and process control compared to traditional batch reactors. It can lead to more consistent product quality and higher throughput. The economic viability of the process also depends on the cost of raw materials, such as substituted o-phenylenediamines, and the efficiency of downstream purification steps like distillation or recrystallization. google.comgoogle.com The development of robust and scalable purification methods is essential for obtaining high-purity this compound for its intended applications.

Functional Group Transformations of the Amine Moiety

The 5-amino group is a key site for derivatization, behaving as a typical aromatic amine. It can act as a nucleophile or be converted into other functional groups through diazotization, enabling a wide array of synthetic modifications.

The primary amino group at the C-5 position can be transformed into various other substituents via the formation of a diazonium salt. This two-step process involves diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by substitution with a nucleophile, a sequence often referred to as a Sandmeyer-type reaction. This pathway allows for the introduction of functionalities that are otherwise difficult to incorporate directly. thieme-connect.de

For example, diazotization of an aminobenzotriazole followed by treatment with copper(I) halides can yield the corresponding 5-chloro- or 5-bromo-2-methyl-2H-1,2,3-benzotriazole. Similarly, reaction with potassium iodide can introduce an iodine atom at the 5-position. thieme-connect.de Heating the diazonium salt solution can lead to the formation of the 5-hydroxy derivative. thieme-connect.de

Table 1: Examples of Nucleophilic Substitution via Diazonium Salts

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaNO₂, HCl (aq), 0-5 °C2. CuCl | 5-Chloro-2-methyl-2H-1,2,3-benzotriazole | Sandmeyer Reaction |

| This compound | 1. NaNO₂, H₂SO₄ (aq), 0-5 °C2. KI | 5-Iodo-2-methyl-2H-1,2,3-benzotriazole | Diazonium Substitution |

As a primary aromatic amine, the 5-amino group readily participates in nucleophilic reactions with electrophilic carbon atoms.

Acylation: The amine undergoes acylation with various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acid byproduct. nih.gov This reaction yields N-(2-methyl-2H-1,2,3-benzotriazol-5-yl)amides. This transformation is fundamental for incorporating the benzotriazole moiety into larger molecular frameworks, such as in the synthesis of potential bioactive compounds. nih.gov For instance, reacting the amine with benzoyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would produce N-(2-methyl-2H-1,2,3-benzotriazol-5-yl)benzamide.

Alkylation: The amine can be alkylated using alkyl halides, although controlling the degree of alkylation can be challenging, often resulting in a mixture of mono- and di-alkylated products. chemicalbook.com Reaction with a single equivalent of an alkyl halide (e.g., methyl iodide) can produce the secondary amine, 2-methyl-N-methyl-2H-1,2,3-benzotriazol-5-amine, and the tertiary amine, 2-methyl-N,N-dimethyl-2H-1,2,3-benzotriazol-5-amine. The reaction conditions can be tuned to favor one product over the other.

Table 2: Acylation and Alkylation of the 5-Amino Group

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl chloride, Base | N-Aryl Amide |

| Acylation | Acetic anhydride, Base | N-Aryl Amide |

| Alkylation | Methyl iodide, Base | N-Aryl Secondary/Tertiary Amine |

Reactions of the Benzotriazole Ring System

The benzotriazole ring system, while relatively stable, can undergo reactions on both the benzene (B151609) portion and the heterocyclic triazole core.

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS). msu.edu The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the 5-amino group and the fused triazole ring.

Amino Group: The 5-NH₂ group is a powerful activating and ortho, para-directing substituent. libretexts.org It strongly directs incoming electrophiles to the positions ortho (C-4 and C-6) and para (C-7) to itself.

Benzotriazole Ring: The fused 1,2,3-triazole ring is generally considered an electron-withdrawing and deactivating system with respect to electrophilic attack.

The strong activating effect of the amino group typically dominates, making the benzene ring more susceptible to electrophilic attack than unsubstituted benzene. libretexts.org Therefore, electrophilic substitution is expected to occur preferentially at the C-4, C-6, and C-7 positions. Steric hindrance from the adjacent fused ring may influence the relative rates of attack, often favoring substitution at the C-4 and C-6 positions.

Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ in acetic acid or N-chlorosuccinimide.

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Major Product(s) |

|---|---|---|

| Bromination | Br⁺ | 4-Bromo- and/or 6-bromo-2-methyl-2H-1,2,3-benzotriazol-5-amine |

| Nitration | NO₂⁺ | 4-Nitro- and/or 6-nitro-2-methyl-2H-1,2,3-benzotriazol-5-amine |

The benzotriazole system exhibits distinct behaviors under oxidative and reductive conditions.

Oxidation: The benzene portion of the benzotriazole ring can be cleaved under strong oxidizing conditions. For instance, oxidation with potassium permanganate (B83412) can destroy the aromatic benzene ring to yield 4,5-dicarboxy-1,2,3-triazole derivatives. thieme-connect.de Activating groups on the benzene ring, such as the amino group, can facilitate this oxidative cleavage. thieme-connect.de The triazole ring itself is generally resistant to oxidation.

Reduction: The triazole ring of benzotriazole is notably stable and resistant to catalytic hydrogenation and chemical reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). thieme-connect.de These reagents would typically reduce other functional groups present in the molecule (e.g., a nitro group introduced via EAS) without affecting the heterocyclic core.

This compound as a Synthetic Synthon

A synthetic synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound serves as a versatile synthon for the construction of more complex heterocyclic structures.

The reactivity of the 5-amino group allows it to be a key "handle" for synthetic elaboration. As detailed in section 3.1.2, acylation can link the benzotriazole unit to other molecules, forming amides that are prevalent in medicinal chemistry. nih.gov Furthermore, the ability to convert the amine into a diazonium salt opens a gateway to a wide variety of 5-substituted benzotriazoles, making the parent amine a precursor to compounds with diverse physical and chemical properties. thieme-connect.de

The benzotriazole moiety itself is recognized as a valuable pharmacophore in drug discovery and a useful synthetic auxiliary. ethernet.edu.et The predictable reactivity of the amine and the stability of the heterocyclic core allow for selective modifications at different parts of the molecule, making this compound a valuable and strategic starting material in multi-step syntheses.

Construction of Fused Heterocyclic Systems (e.g., Triazoloquinolines)

The synthesis of fused heterocyclic systems from this compound represents a significant area of research, with triazoloquinolines being a prominent example. These compounds are of interest due to their structural similarity to biologically active quinoline (B57606) alkaloids and other polycyclic aromatic systems.

One notable strategy for the construction of triazolo[4,5-f]quinolines involves the reaction of this compound with β-ketoesters or their synthetic equivalents. This transformation typically proceeds through a condensation reaction followed by a cyclization step. For instance, the reaction with methyl propiolate has been reported to yield triazolo[4,5-f]quinoline derivatives. The reaction mechanism is believed to involve an initial Michael addition of the amino group to the activated alkyne, followed by an intramolecular cyclization and subsequent aromatization to afford the fused heterocyclic system.

Detailed research findings have demonstrated the viability of this approach, with specific reaction conditions influencing the yield of the desired triazoloquinoline.

Table 1: Synthesis of Triazolo[4,5-f]quinoline Derivatives from this compound

| Reactant | Reagents and Conditions | Product | Yield (%) |

| This compound | Methyl propiolate, Reflux | Methyl 2-methyl-2H- rsc.orgacs.orgtriazolo[4,5-f]quinoline-7-carboxylate | Moderate |

Synthesis of Novel Benzotriazole-Incorporating Scaffolds (e.g., Oxazolidinones, Pyrazolidinediones, Benzodiazepines)

The versatile reactivity of this compound extends to its use in the synthesis of various non-fused heterocyclic scaffolds that incorporate the benzotriazole moiety. These scaffolds, including oxazolidinones, pyrazolidinediones, and benzodiazepines, are of significant interest in drug discovery due to their established pharmacological activities.

Oxazolidinones: The synthesis of benzotriazole-containing oxazolidinones can be envisioned through several synthetic routes. A plausible approach involves the reaction of the amino group of this compound with a suitable three-carbon synthon, such as an epoxide, followed by cyclization with a carbonyl source like phosgene (B1210022) or a phosgene equivalent. For example, reaction with epichlorohydrin (B41342) would yield an intermediate amino alcohol, which upon treatment with a carbonylating agent, would furnish the desired oxazolidinone ring. While direct synthesis from this compound is not extensively documented, the general synthesis of benzotriazole-based oxazolidinones from related precursors is established, suggesting the feasibility of this approach.

Pyrazolidinediones: The construction of pyrazolidinedione rings bearing a benzotriazole substituent can be achieved by reacting a hydrazide derivative of this compound with a malonic acid derivative. This involves an initial acylation of the amino group, followed by conversion to the corresponding hydrazine, and subsequent condensation with a malonate ester to form the pyrazolidine-3,5-dione (B2422599) ring. This multi-step sequence allows for the introduction of various substituents on the pyrazolidinedione ring, offering a pathway to a library of novel compounds.

Table 2: Plausible Synthetic Strategies for Benzotriazole-Incorporating Scaffolds

| Target Scaffold | General Synthetic Approach | Key Intermediates |

| Oxazolidinones | Reaction with an epoxide followed by cyclization with a carbonyl source. | Benzotriazolyl amino alcohol |

| Pyrazolidinediones | Acylation, conversion to hydrazine, and condensation with a malonate. | Benzotriazolyl hydrazine |

| Benzodiazepines | Condensation with a β-dicarbonyl compound or its equivalent. | Benzotriazolyl enaminone |

Influence of Molecular Architecture on Reaction Selectivity and Yield

The molecular architecture of this compound, particularly the position of the methyl group on the triazole ring, plays a crucial role in determining the selectivity and yield of its chemical reactions. The benzotriazole system exists as two tautomeric forms, the 1H- and 2H-isomers. Methylation fixes the tautomeric form, and in the case of this compound, the methyl group is located on the N-2 position of the triazole ring.

This N-2 methylation has significant electronic and steric consequences. Electronically, the methyl group is an electron-donating group, which can influence the nucleophilicity of the primary amino group at the 5-position. Sterically, the presence of the methyl group at N-2 can direct the approach of incoming reagents, thereby influencing the regioselectivity of certain reactions.

For instance, in electrophilic substitution reactions on the benzene ring, the directing effect of the amino group (ortho, para-directing) will be modulated by the electronic nature of the 2-methyl-2H-triazole moiety. Furthermore, in reactions involving the triazole ring itself, the N-2 methyl group precludes reactions at this nitrogen atom and directs any potential electrophilic attack to the N-1 or N-3 positions, although such reactions are generally less favorable.

Advanced Spectroscopic Characterization and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-resolution proton NMR (¹H-NMR) spectroscopy would be employed to identify the distinct chemical environments of the hydrogen atoms within the 2-methyl-2H-1,2,3-benzotriazol-5-amine molecule. The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring, the protons of the amine group, and the protons of the methyl group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would provide critical information about the electronic environment and proximity of neighboring protons.

Table 1: Predicted ¹H-NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 8.0 | d, dd |

| Amine NH₂ | Broad singlet | s |

| Methyl CH₃ | ~4.0 | s |

Note: This table is predictive and not based on reported experimental data.

Carbon-13 NMR (¹³C-NMR) spectroscopy is utilized to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C-NMR spectrum would reveal distinct signals for each carbon atom in the benzotriazole (B28993) core and the methyl group. The chemical shifts of the aromatic carbons would be indicative of their substitution pattern and electronic density.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | 130 - 150 |

| Aromatic C-NH₂ | 140 - 160 |

| Aromatic CH | 100 - 130 |

| Methyl C | 30 - 40 |

Note: This table is predictive and not based on reported experimental data.

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary.

Correlation SpectroscopY (COSY) would be used to identify proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons in the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would establish direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C).

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range (typically 2-3 bond) correlations between protons and carbon atoms, which is crucial for piecing together the entire molecular structure, including the placement of the methyl and amine groups on the benzotriazole core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₇H₈N₄), the calculated exact mass is approximately 148.0799. An experimental HRMS measurement would be expected to confirm this value to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 149.0878 |

| [M+Na]⁺ | 171.0697 |

Note: This table is predictive and not based on reported experimental data.

Electrospray ionization (ESI) is a soft ionization technique commonly used in mass spectrometry for the analysis of moderately polar molecules. It would be a suitable method for ionizing this compound, likely producing a protonated molecule [M+H]⁺. Other ionization techniques, such as atmospheric pressure chemical ionization (APCI) or electron ionization (EI), could also be employed, potentially yielding different fragmentation patterns that could provide further structural information.

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and elucidating molecular structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of particular bonds and functional groups.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the primary amine (-NH₂), the aromatic benzotriazole ring system, and the N-methyl group.

N-H Vibrations: The primary amine group is typically identified by a pair of medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively. Additionally, an N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹. C-H bending vibrations (both in-plane and out-of-plane) for the substituted benzene ring will produce signals in the fingerprint region (below 1500 cm⁻¹).

Benzotriazole Ring Vibrations: The vibrations of the fused ring system give rise to several characteristic bands. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The triazole ring has characteristic vibrations, including N=N and C=N stretching. Studies on substituted benzotriazoles have identified specific bands that can distinguish between 1-substituted and 2-substituted isomers. tandfonline.com For 2-substituted benzotriazoles like the title compound, characteristic bands are observed in the regions of 1570-1550 cm⁻¹, 1330-1325 cm⁻¹, and particularly a band associated with the quinoid-like system at 875-820 cm⁻¹. tandfonline.com

A detailed assignment of the expected vibrational frequencies for this compound, based on data from analogous compounds, is presented below. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group/Moiety |

| Asymmetric N-H Stretch | 3500 - 3400 | Primary Amine (-NH₂) |

| Symmetric N-H Stretch | 3400 - 3300 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Aliphatic C-H Stretch | 2975 - 2850 | Methyl Group (-CH₃) |

| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |

| Aromatic C=C Stretch | 1600 - 1450 | Benzene Ring |

| Ring Skeletal Vibrations | 1570 - 1550 | 2-Substituted Benzotriazole |

| N=N / C=N Stretch | 1330 - 1325 | Triazole Ring |

| Quinoid System Vibration | 875 - 820 | 2-Substituted Benzotriazole |

| C-H Out-of-Plane Bend | 900 - 675 | Benzene Ring |

This table is generated based on typical IR absorption frequencies and data from published studies on similar benzotriazole derivatives.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra, whereas they may be weak or absent in IR spectra.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. These techniques provide information about the electronic structure, conjugation, and chromophores present in the molecule.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is dominated by π → π* transitions associated with the conjugated benzotriazole system. Studies on 2-substituted benzotriazoles report a single main absorption maximum between 275-284 nm when measured in nonpolar solvents like hexane. tandfonline.com The NIST Chemistry WebBook shows a spectrum for the parent compound, 2-methyl-2H-benzotriazole, with absorption maxima around 280 nm. nist.gov

The presence of the amino group at the 5-position is expected to significantly influence the spectrum. The amino group acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the λmax and ε. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the aromatic π-system, extending the conjugation. This extension of the chromophore typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity). Theoretical and experimental studies on similar amino-substituted benzotriazoles confirm that such substitutions lead to absorption bands in the 280-400 nm range. scirp.orgcymitquimica.com

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| 2-Methyl-2H-benzotriazole (analog) | Gas | ~280 | Not specified | π → π |

| This compound | Nonpolar | Est. 290-320 | Est. > 10,000 L mol⁻¹ cm⁻¹ | π → π |

| This compound | Polar | Est. 300-340 | Est. > 10,000 L mol⁻¹ cm⁻¹ | π → π* |

This table presents estimated values for the target compound based on data for the parent 2-methyl-2H-benzotriazole and the expected effects of the amino substituent as described in the literature. tandfonline.comnist.govscirp.org

Fluorescence spectroscopy measures the emission of light from a molecule that has been excited to a higher electronic state. After absorbing a photon, the molecule can relax to the ground state by emitting a photon of lower energy (longer wavelength). This emission provides information on the structure of the excited state and the relaxation pathways available to the molecule.

The fluorescence properties of benzotriazole derivatives are complex and highly dependent on their structure and environment. Many 2-(2'-hydroxyphenyl)benzotriazoles are known for their efficient non-radiative decay pathways, making them excellent UV stabilizers with very weak fluorescence. mdpi.com However, the electronic structure of this compound is different. Theoretical studies on the parent 2H-benzotriazole suggest that emission is possible, and the presence of an electron-donating amino group could enhance fluorescence quantum yield.

In polar solvents, it is possible that this compound could exhibit fluorescence, likely with a significant Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum). The specific emission wavelength, quantum yield, and fluorescence lifetime would depend on factors such as solvent polarity and the potential for intramolecular charge transfer in the excited state, a phenomenon often enhanced by the presence of both electron-donating (amine) and electron-accepting (triazole) moieties. Experimental determination is required to fully characterize its emissive properties.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic coordinates, bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related 2-substituted benzotriazole derivatives allows for a detailed prediction of its solid-state molecular structure. nih.govnih.gov

| Parameter | Expected Value/Range | Source of Analogy |

| Crystal System | Monoclinic or Orthorhombic | Common for benzotriazole derivatives nih.govnih.gov |

| C-N (triazole ring) bond length | 1.32 - 1.38 Å | 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole nih.gov |

| N-N (triazole ring) bond length | 1.30 - 1.35 Å | 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole nih.gov |

| C-C (aromatic) bond length | 1.37 - 1.41 Å | 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde nih.gov |

| C5-NH₂ bond length | ~1.37 Å | Typical aromatic C-N bond |

| N2-CH₃ bond length | ~1.47 Å | Typical N-C single bond |

| Benzotriazole Ring Planarity | Near planar | Common for benzotriazole derivatives nih.govnih.gov |

| Intermolecular Interactions | N-H···N hydrogen bonds | Expected due to primary amine group |

This table provides expected crystallographic parameters based on published data for structurally similar compounds.

Advanced Spectroscopic and Structural Analysis of this compound Currently Unavailable in Public Domain

A comprehensive search of scientific literature and crystallographic databases has revealed a significant lack of publicly available, in-depth structural and advanced spectroscopic data specifically for the chemical compound This compound . While information exists for a variety of other benzotriazole derivatives, the specific crystallographic and detailed spectroscopic analyses required to fulfill the requested article outline for this particular compound are not present in the accessible scientific domain.

The requested article structure is heavily reliant on highly specific experimental data, particularly from single crystal X-ray diffraction, which provides the precise atomic coordinates necessary for a detailed analysis of the molecule's three-dimensional structure. This foundational data is essential for discussing conformational preferences, intermolecular interactions, polymorphism, and crystal packing, as outlined in the query.

Without access to the specific crystallographic information file (CIF) or related peer-reviewed publications for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. The generation of data tables with atomic coordinates, bond lengths, and angles, as well as a meaningful discussion of the crystal structure, is impossible without this primary data.

Therefore, the article focusing on the "" of this compound cannot be produced at this time. The necessary prerequisite scientific research and its subsequent publication in the public domain are required before a scientifically accurate and detailed article on this specific topic can be written.

Computational Chemistry and Theoretical Modeling of 2 Methyl 2h 1,2,3 Benzotriazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation or its density-based equivalent, these methods can predict a wide range of chemical phenomena.

Density Functional Theory (DFT) has become a primary method for investigating the ground state electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net In studies of compounds related to the 1,2,3-triazole and benzothiazole (B30560) systems, DFT calculations, often employing the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311G(d,p), are used to determine optimized molecular geometries and electronic properties. nih.govmdpi.comnih.gov These calculations provide a detailed picture of the electron distribution, which is crucial for understanding the molecule's stability and reactivity. For benzotriazole (B28993) derivatives, DFT is used to analyze how different substituents affect the electronic properties of the heterocyclic core. researchgate.net

A key application of DFT is the prediction of molecular geometries by finding the minimum energy conformation on the potential energy surface. This allows for the accurate determination of bond lengths, bond angles, and dihedral angles. For instance, in a study on a benzonitrile (B105546) derivative, DFT calculations at the B3LYP/6–311 G(d,p) level were shown to be in good agreement with experimental data from X-ray crystallography. nih.gov This level of theory can be applied to 2-methyl-2H-1,2,3-benzotriazol-5-amine to predict its three-dimensional structure.

Furthermore, DFT can compute thermodynamic properties such as enthalpy and Gibbs free energy, providing insights into the stability of different isomers or conformers. researchgate.net Theoretical vibrational frequencies can also be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. researchgate.net

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for a Related Schiff Base Compound, 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile nih.gov

| Parameter | Bond | Theoretical (B3LYP) | Experimental (X-ray) |

|---|---|---|---|

| Bond Length | C8=N2 | 1.291 Å | 1.2795 (17) Å |

This table illustrates the typical agreement between DFT-calculated and experimentally determined molecular geometries for a related aromatic system.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. mdpi.com

In studies of 1,2,3-triazole and benzothiazole derivatives, the HOMO and LUMO orbitals are often found to be delocalized over the π-systems of the aromatic rings. nih.govmdpi.com Analysis of these orbitals helps in understanding electronic transitions and charge transfer characteristics within the molecule. bohrium.comnih.gov Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the global electrophilicity index, can be calculated to quantify the reactivity of the molecule. nih.gov

Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Related Heterocyclic Compounds nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | ΔEHOMO–LUMO (eV) |

|---|---|---|---|

| Hybrid 1 | -6.50 | -1.86 | 4.64 |

| Hybrid 2 | -6.42 | -1.74 | 4.68 |

| Hybrid 3 | -6.23 | -1.95 | 4.28 |

| Hybrid 4 | -6.04 | -2.67 | 3.37 |

| Hybrid 5 | -6.37 | -1.77 | 4.60 |

This table presents DFT-calculated HOMO-LUMO energies for a series of 1,2,3-triazole hybrids, illustrating how structural modifications influence electronic properties and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used to investigate the properties of molecules in their electronic excited states.

TD-DFT is a powerful tool for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λmax) that correspond to the peaks in an experimental spectrum. Studies on benzotriazole derivatives have used TD-DFT to understand their UV absorption properties, which are relevant to their application as UV stabilizers. researchgate.net The calculations can identify the nature of the electronic transitions, such as π→π* or n→π*, by analyzing the molecular orbitals involved. bohrium.com For example, research on drometrizole (B141654) and its derivatives showed that their UV spectra are characterized by two absorption bands in the 280–400 nm region. researchgate.net Similarly, TD-DFT can be used to calculate fluorescence emission, providing insights into the de-excitation pathways of the molecule. pku.edu.cn

A significant area of research for certain benzotriazole derivatives, particularly those with a hydroxyl group ortho to the triazole ring, is Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net ESIPT is a photophysical process where a proton is transferred within a molecule upon electronic excitation. This process is responsible for the large Stokes shift observed in the fluorescence spectra of these compounds, a key feature for their use as UV photostabilizers. pku.edu.cn

Theoretical studies using TD-DFT have been instrumental in elucidating the ESIPT mechanism. bohrium.comnih.gov Calculations can map the potential energy surfaces of both the ground and excited states, identifying the stable enol (E) and keto (K) tautomeric forms. pku.edu.cn Upon excitation, the acidity of the proton donor (e.g., -OH group) and the basicity of the proton acceptor (e.g., a nitrogen atom on the triazole ring) increase, facilitating the proton transfer from the enol (E) to the keto (K) form in the excited state. pku.edu.cn The calculations can also determine the energy barriers for this transfer, confirming that the process is often very rapid and can occur without a significant barrier in the excited state. researchgate.net This rapid, non-radiative decay pathway allows the molecule to dissipate absorbed UV energy harmlessly as heat, which is the basis of its photostabilizing effect. acs.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be extrapolated from studies on analogous heterocyclic compounds, such as benzimidazole (B57391) and other benzotriazole derivatives. These simulations provide valuable insights into the conformational flexibility of the molecule and the effects of its surrounding solvent environment, which are crucial for understanding its interactions with biological targets and its physicochemical properties.

The conformational landscape of this compound is largely defined by the orientation of the exocyclic amine group and the methyl group relative to the bicyclic benzotriazole core. MD simulations can explore the rotational freedom around the C-N bond of the amine group and the C-N bond of the methyl group, identifying the most stable conformations and the energy barriers between them. The flexibility of the five-membered triazole ring can also be assessed, although it is generally expected to be relatively rigid.

Solvation effects are critical to the behavior of this compound in biological and environmental systems. MD simulations explicitly model the interactions between the solute and solvent molecules (typically water). These simulations can reveal the formation and dynamics of hydrogen bonds between the amine group and the nitrogen atoms of the triazole ring with water molecules. The organization of water molecules around the hydrophobic benzene (B151609) ring and the methyl group can also be characterized, providing a detailed picture of the hydration shell. This information is instrumental in understanding the compound's solubility, partitioning behavior, and its ability to approach and interact with binding sites on macromolecules.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: The molecule is placed in a simulation box filled with a chosen solvent, such as water, and ions are added to neutralize the system and mimic physiological concentrations.

Energy Minimization: The initial system is subjected to energy minimization to relax any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated to the desired temperature and then simulated for a period under constant temperature and pressure to allow the system to reach equilibrium.

Production Run: Once equilibrated, the production simulation is run for a significant length of time (nanoseconds to microseconds) to collect data on the molecule's dynamics.

Analysis of the simulation trajectories can provide a wealth of information, as summarized in the table below.

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. | Assesses the overall rigidity of the benzotriazole core. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual atoms or groups. | Highlights the mobility of the amine and methyl groups. |

| Radial Distribution Function (RDF) | Probability of finding a solvent molecule at a certain distance. | Characterizes the hydration shell and specific solute-solvent interactions. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds. | Quantifies the hydrogen bonding capacity of the amine and triazole nitrogens. |

By applying these computational techniques, researchers can gain a deeper understanding of the molecular behavior of this compound, which is essential for rational drug design and property prediction.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR models for this compound are not widely published, the benzotriazole scaffold is a common feature in many biologically active compounds, and numerous studies on related derivatives provide a framework for how such models could be developed and applied. researchgate.netresearchgate.netnih.gov

Development of Predictive Models for Biological and Physicochemical Attributes

The development of predictive QSAR and QSPR models for compounds like this compound involves a systematic workflow:

Data Set Collection: A dataset of structurally diverse benzotriazole derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) or physicochemical properties (e.g., solubility, logP) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates the molecular descriptors with the observed activity or property.

Model Validation: The predictive power and robustness of the developed model are rigorously assessed using internal and external validation techniques.

For this compound, QSPR models could be developed to predict key physicochemical properties that influence its environmental fate and bioavailability. researchgate.net A study by Bhhatarai and Gramatica, for instance, employed a QSPR approach to model the physicochemical properties of a set of compounds referred to as benzotriazoles, aiming to screen for their environmental partitioning behavior. researchgate.net Although the dataset used in this particular study has been subject to scrutiny for including non-benzotriazole structures, the methodology itself is indicative of how QSPR can be applied to this class of compounds. vixra.orgrxiv.org

The following table outlines some key physicochemical properties that could be predicted for this compound using QSPR models.

| Physicochemical Property | Relevant Molecular Descriptors | Importance of Prediction |

| Aqueous Solubility (logS) | Polar surface area, number of hydrogen bond donors/acceptors. | Determines bioavailability and environmental distribution. |

| Octanol-Water Partition Coefficient (logP) | Molecular weight, lipophilicity descriptors. | Predicts membrane permeability and bioaccumulation potential. |

| pKa | Electronic descriptors, charge distribution. | Influences ionization state at physiological pH, affecting solubility and receptor binding. |

In the realm of biological activity, QSAR models can be instrumental in predicting the potential therapeutic applications of this compound and its derivatives. Benzotriazole-containing compounds have been investigated for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. researchgate.netnih.govnih.gov QSAR studies on these derivatives can help identify the key structural features that govern their potency and selectivity. For example, a QSAR model might reveal that the presence of an amine group at the 5-position and a methyl group at the 2-position of the benzotriazole ring are critical for a specific biological activity.

Cheminformatics Approaches for Compound Library Design

Cheminformatics plays a crucial role in modern drug discovery by enabling the design and analysis of large compound libraries. The benzotriazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. researchgate.net Cheminformatics approaches can be used to design combinatorial libraries based on the this compound core, systematically exploring the chemical space around this scaffold to identify novel and potent bioactive molecules.

The design of a compound library centered on this compound would typically involve the following cheminformatics strategies:

Scaffold Hopping and Bioisosteric Replacement: Identifying alternative core structures or functional groups that mimic the key interactions of the benzotriazole scaffold but possess improved properties.

Virtual Screening: Using computational methods to screen large virtual libraries of compounds against a specific biological target to identify potential hits.

Diversity Analysis: Ensuring that the designed library covers a broad range of chemical space to maximize the chances of discovering novel activities.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to prioritize compounds with favorable drug-like characteristics.

The following table illustrates how different functional groups could be systematically varied in a compound library based on the this compound scaffold.

| Scaffold Position | Parent Group | Potential Modifications | Desired Outcome |

| Position 5 | Amine (-NH2) | Acylation, alkylation, arylation | Modulate hydrogen bonding capacity and lipophilicity. |

| Benzene Ring | Hydrogen | Halogenation, alkylation, alkoxylation | Tune electronic properties and steric interactions. |

| Position 2 | Methyl (-CH3) | Ethyl, propyl, benzyl | Explore the impact of steric bulk on binding affinity. |

Through the integration of QSAR, QSPR, and cheminformatics, the therapeutic potential of this compound and its derivatives can be systematically explored and optimized, accelerating the drug discovery and development process.

Mechanistic Insights into Biological Activities and Pharmaceutical Applications

Antimicrobial Activity

Benzotriazole (B28993) derivatives have emerged as a promising class of compounds with significant antimicrobial properties. gsconlinepress.comjrasb.com Their versatile chemical nature allows for structural modifications that can enhance their efficacy against a wide range of pathogenic microorganisms, including drug-resistant strains. nih.gov

Antibacterial and Antifungal Spectrum of Action

Derivatives of benzotriazole have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. gsconlinepress.com

Antibacterial Activity: Studies have shown that certain benzotriazole derivatives can effectively inhibit various bacterial strains. nih.gov For instance, triazolo[4,5-f]-quinolinone carboxylic acids, which are structurally related to oxolinic acid, showed encouraging in vitro activity against Escherichia coli, with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25 μg/ml. nih.gov Another study synthesized a series of benzotriazole-based β-amino alcohols and their corresponding oxazolidines, finding several compounds to be active against Staphylococcus aureus and Bacillus subtilis. acs.orgjrasb.com Specifically, compound 4e (a β-amino alcohol derivative) showed an MIC of 8 μM against S. aureus, while compound 5g (an oxazolidine (B1195125) derivative) had an MIC of 8 μM against B. subtilis. acs.org Furthermore, some derivatives have shown potency against methicillin-resistant Staphylococcus aureus (MRSA).

Antifungal Activity: The antifungal potential of benzotriazole derivatives has also been well-documented. Numerous Schiff bases of benzotriazolyl-4-amino-1,2,4-triazoles were screened for their antifungal activity, with some compounds showing potent effects against Candida albicans. nih.gov In another study, synthesized benzotriazole derivatives were tested against several Candida species and Aspergillus species. nih.gov While benzimidazole (B57391) derivatives in the same study generally showed better activity, the benzotriazole compounds still demonstrated moderate effects. nih.gov Substituted 1,2,3-benzotriazole derivatives have also shown excellent antifungal activity against Candida albicans and Aspergillus niger. gsconlinepress.com

| Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25 µg/ml | nih.gov |

| Benzotriazole-based β-amino alcohol (Compound 4e) | Staphylococcus aureus | 8 µM | acs.org |

| Benzotriazole-based oxazolidine (Compound 5g) | Bacillus subtilis | 8 µM | acs.org |

| Schiff bases of benzotriazolyl-4-amino-1,2,4-triazoles | Candida albicans | Potent activity | nih.gov |

| Substituted 1,2,3-benzotriazoles | Candida albicans, Aspergillus niger | Excellent activity | gsconlinepress.com |

Antiviral and Antitubercular Efficacy of Derivatives

The structural versatility of the benzotriazole scaffold has been exploited to develop potent antiviral and antitubercular agents.

Antiviral Efficacy: A significant number of benzo[d] nih.govnih.govtriazol-1(2)-yl derivatives have been synthesized and evaluated for their antiviral activity against a wide spectrum of RNA viruses. nih.gov Several derivatives showed selective activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family, with EC50 values ranging from 6 to 18.5 μM. nih.govresearchgate.net One particularly active compound, 18e , was found to protect cells from viral infection by interfering with the early stages of viral attachment. nih.gov Other studies have also reported the antiviral potential of benzotriazole derivatives against various viruses, including Poliovirus, with some compounds showing EC50 values as low as 5.5 µM against CV-B5. unica.itopenmedicinalchemistryjournal.com

Antitubercular Efficacy: Nitrogen-containing heterocyclic compounds, including benzotriazoles, have shown significant potential in the development of new treatments for tuberculosis, a disease caused by Mycobacterium tuberculosis. researchgate.net Research into 3-aryl substituted-2-[1H(2H)benzotriazol-1(2)-yl]acrylonitriles revealed compounds with notable antimycobacterial activity. nih.gov Modifications, such as introducing electron-releasing groups to the phenyl ring or replacing it with larger aromatic systems, were explored to improve this activity. nih.gov

Proposed Mechanisms of Microbial Inhibition

The antimicrobial action of benzotriazole derivatives is believed to occur through various mechanisms, targeting essential cellular processes. A proposed general mechanism involves the compound's ability to penetrate the microbial cell membrane, causing damage and leading to the leakage of cellular contents, ultimately resulting in cell death. researchgate.net Another potential mechanism is the inhibition of critical bacterial enzymes. In the context of antiviral activity, some derivatives have been shown to act on the early phases of viral infection by disrupting the viral attachment process to host cells. nih.gov

Anticancer Potential

Benzotriazole derivatives have garnered significant attention for their potential as anticancer agents. gsconlinepress.comworldbiologica.com Their mode of action often involves inducing programmed cell death (apoptosis) and interfering with the cell cycle of cancer cells.

In Vitro Cytotoxicity and Tumor Growth Inhibition

A wide range of benzotriazole derivatives have been synthesized and tested for their cytotoxic effects against various human tumor cell lines. nih.gov Mannich bases of benzotriazoles, for example, showed moderate cytotoxic activity against human colorectal adenocarcinoma (HCT116) and human breast cancer (MDA-MB-468) cell lines. ijpir.com One derivative, BTZ-MHC , exhibited an IC50 of 16.76 µM against HCT116 and 15.26 µM against MDA-MB-468. ijpir.com

In other research, a library of 1,2,3-triazole derivatives linked to an indolin-2-one scaffold was screened, with most compounds proving to be cytotoxic with IC50 values in the low micromolar range. nih.gov Similarly, a series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives, which share structural similarities, were evaluated for cytotoxicity. researchgate.net Compound 8l from this series showed significant activity against MDA-MB-231 breast cancer cells with an IC50 value of 3.26 ± 0.24 μM. researchgate.net Fluorinated 2-aryl benzothiazole (B30560) derivatives, another related class of compounds, also exhibited potent activity against the MCF-7 human breast cancer cell line, with GI50 values as low as 0.4 µM. nih.gov

| Derivative Class/Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Mannich base (BTZ-MHC) | HCT116 (Colorectal) | 16.76 µM | ijpir.com |

| Mannich base (BTZ-MHC) | MDA-MB-468 (Breast) | 15.26 µM | ijpir.com |

| Indolin-2-one derivative (Compound 8l) | MDA-MB-231 (Breast) | 3.26 ± 0.24 µM | researchgate.net |

| Fluorinated 2-aryl benzothiazole | MCF-7 (Breast) | 0.4 µM | nih.gov |

| 1,2,3-triazole-indolin-2-one derivatives | Various cell lines | Low micromolar range | nih.gov |

Investigation of Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of benzotriazole and related heterocyclic derivatives are often mediated through the induction of apoptosis and modulation of the cell cycle. ukrbiochemjournal.org Studies on active derivatives have demonstrated that these compounds can trigger caspase-dependent apoptosis by activating both intrinsic and extrinsic pathways. nih.gov

For instance, treatment of MDA-MB-231 breast cancer cells with the active compound 8l led to the activation of caspase-3, an increased expression of cleaved PARP and the pro-apoptotic protein Bax, and a decreased expression of the anti-apoptotic protein Bcl-2. researchgate.net This indicates the induction of apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed that the compound caused cell cycle arrest in the G0/G1 phase. researchgate.net Similarly, another study on a cytotoxic 1,2,3-triazole derivative found that it perturbed cell-cycle progression and induced caspase-dependent apoptosis in Jurkat cells. nih.gov The ability of antiviral benzotriazole derivatives to protect cells from virus-induced apoptosis has also been noted. nih.gov

Other Biological Activities

Antioxidant and Radical Scavenging Properties

The benzotriazole scaffold is a subject of significant interest for its antioxidant capabilities, with research indicating that 2-methyl-2H-1,2,3-benzotriazol-5-amine and its analogs can function as effective radical scavengers. The presence of a free amine group on the benzotriazole ring is considered a key feature for pronounced antioxidant and anti-ozonant activity. ijrrjournal.com

Theoretical studies using Density Functional Theory (DFT) on related phenolic benzotriazoles have provided insight into the mechanisms behind this activity. These studies reveal that an amino (-NH2) substituent significantly enhances antioxidant potential by reducing physicochemical parameters like O-H bond dissociation enthalpy (O-H BDE) and ionization potential (IP). scirp.orgresearchgate.net This enhancement makes the molecule more adept at neutralizing free radicals. The primary mechanisms through which phenolic antioxidants scavenge free radicals are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. This pathway is thermodynamically favored in the gas phase. scirp.orgscirp.org

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. scirp.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and then transfers an electron to the radical. The SPLET mechanism is considered the most plausible pathway in aqueous phases. scirp.orgscirp.org

The introduction of an electron-donating amino group onto the benzotriazole structure has been identified as a key factor in boosting its antioxidant efficacy, making it superior to unsubstituted or electron-withdrawing group-substituted counterparts. scirp.orgresearchgate.net This positions amino-substituted benzotriazoles as promising candidates for therapeutic strategies against conditions rooted in oxidative stress.

| Mechanism | Description | Favored Phase | Impact of 5-Amino Group |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom (H•) to a free radical. | Gas Phase scirp.orgscirp.org | Lowers Bond Dissociation Enthalpy (BDE), facilitating H• donation. scirp.org |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | An electron is transferred first, forming a radical cation, followed by proton loss. | - | Lowers Ionization Potential (IP), facilitating electron donation. scirp.orgresearchgate.net |

| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant is first deprotonated to form an anion, which then donates an electron. | Aqueous Phase scirp.orgscirp.org | Influences proton affinity and subsequent electron transfer. scirp.org |

Anti-inflammatory, Anticonvulsant, and Anesthetic Analogues

The versatile benzotriazole scaffold has been extensively used in the development of various therapeutic agents, including analogues with anti-inflammatory, anticonvulsant, and potential anesthetic properties.